molecular formula C12H19F3N2O3 B15093115 2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15093115
M. Wt: 296.29 g/mol
InChI Key: MCOPOJXBKPXZCR-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by the presence of a trifluoroacetyl group, a pyrrolidine ring, and a tert-butyl ester moiety

Preparation Methods

The synthesis of 2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.

    Attachment of the Tert-Butyl Ester: The tert-butyl ester moiety is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is utilized in the study of enzyme mechanisms and protein interactions due to its unique chemical structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is employed in the development of novel materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Similar compounds to 2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester include:

    2,2,2-Trifluoroacetylamino-acetic acid ethyl ester: This compound shares the trifluoroacetyl group but differs in the ester moiety and overall structure.

    Butyl trifluoroacetate: This compound contains the trifluoroacetate group but lacks the pyrrolidine ring and tert-butyl ester moiety.

Properties

Molecular Formula

C12H19F3N2O3

Molecular Weight

296.29 g/mol

IUPAC Name

tert-butyl 2-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(17)7-16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)

InChI Key

MCOPOJXBKPXZCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)C(F)(F)F

Origin of Product

United States

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